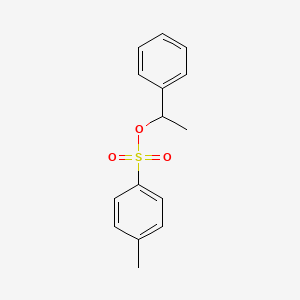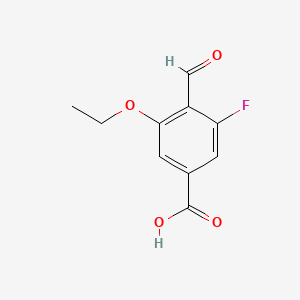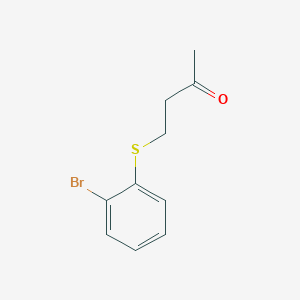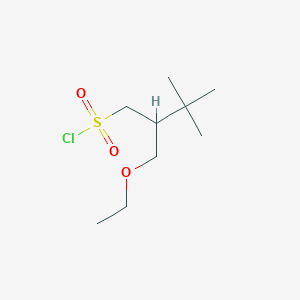![molecular formula C13H18N2O3 B13566983 Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is a chemical compound widely used in scientific research. Its applications range from drug synthesis to studying enzyme kinetics, owing to its unique properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate typically involves the reaction of benzyl isocyanate with methyl 2-amino-2-methylpropanoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Applications De Recherche Scientifique
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and studying reaction mechanisms.
Biology: In enzyme kinetics studies and as a substrate for enzyme-catalyzed reactions.
Medicine: In drug development and synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. It can bind to the active site of the enzyme, blocking substrate access or altering the enzyme’s conformation, thereby affecting its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-{[(benzylcarbamoyl)methyl]amino}acetate
- Methyl 2-{[(benzylcarbamoyl)methyl]amino}propanoate
Uniqueness
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H18N2O3 |
|---|---|
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
methyl 2-(benzylcarbamoylamino)-2-methylpropanoate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,11(16)18-3)15-12(17)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15,17) |
Clé InChI |
LFFLPXQMLMNHNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)OC)NC(=O)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
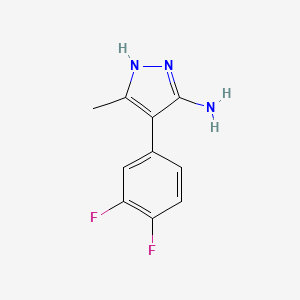


![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)
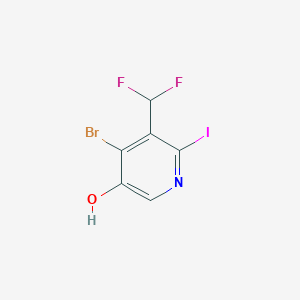
![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

